Zofenoprilat arginine

Description

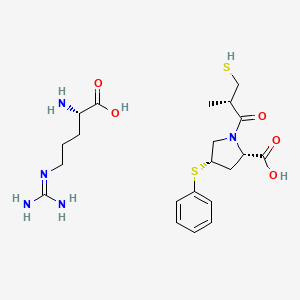

Zofenoprilat (B1230023) arginine is the active metabolite of the prodrug zofenopril (B1663440) and is distinguished by its chemical structure that includes a sulfhydryl moiety. wikipedia.org This feature is central to its pharmacological profile, which has been the focus of extensive research.

Zofenoprilat arginine functions as an angiotensin-converting enzyme (ACE) inhibitor. ncats.io ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The arginine salt of zofenoprilat has a notable inhibitory concentration (Ki) of 0.4 nM on rabbit lung ACE. hpra.ie

The development of this compound is a story of targeted pharmaceutical design. Zofenopril was patented in 1978 and approved for medical use in 2000. wikipedia.org It was designed as a prodrug, which is an inactive compound that is converted into an active form in the body through metabolic processes. wikipedia.org

Zofenopril is rapidly and completely absorbed after oral administration and is then hydrolyzed to its active metabolite, zofenoprilat. nih.gov This biotransformation is a key aspect of its design, enhancing its bioavailability. Research has demonstrated that zofenoprilat is a more potent ACE inhibitor than its prodrug form. researchgate.net The focus of research has progressively shifted to understanding the specific properties and advantages of the active metabolite, zofenoprilat, and its salt form, this compound.

A defining characteristic of zofenoprilat is the presence of a sulfhydryl (-SH) group in its molecular structure, a feature it shares with the first-in-class ACE inhibitor, captopril (B1668294). researchgate.net This sulfhydryl moiety is not merely a structural component but is a key determinant of zofenoprilat's unique pharmacological profile, particularly its antioxidant properties.

Research has shown that the sulfhydryl group confers significant free radical scavenging activity. nih.gov This antioxidant capacity is a subject of intense study, as it may provide cardiovascular protective effects beyond blood pressure reduction. Studies have compared sulfhydryl-containing ACE inhibitors like zofenoprilat with non-sulfhydryl-containing ones, such as enalapril (B1671234) and ramipril (B1678797), to elucidate the specific contributions of the -SH group. oup.comnih.gov

Clinical research has provided evidence of the tangible benefits of this chemical feature. For instance, studies have shown that zofenopril treatment can lead to a significant reduction in markers of oxidative stress.

Interactive Data Table: Effect of Zofenopril on Oxidative Stress Markers

| Marker | Baseline (Mean ± SD) | After 8 Weeks Zofenopril (Mean ± SD) | % Reduction | p-value | Reference |

| Plasma Hydroperoxides (μmol/L) | 4.18 ± 0.6 | 3.25 ± 0.5 | 22.2% | < 0.01 | oup.com |

| LDL Hydroperoxides (nmol/mg LDL protein) | 185.3 ± 35.2 | 141.7 ± 28.9 | 23.5% | < 0.01 | oup.com |

| Plasma 8-isoprostanes (pg/mL) | 38.4 ± 7.1 | 31.2 ± 6.3 | 18.8% | < 0.05 | oup.com |

| Circulating ox-LDL (U/L) | 98.7 ± 15.4 | 85.9 ± 13.8 | 13.0% | < 0.05 | oup.com |

These findings suggest that the sulfhydryl group contributes to a reduction in systemic oxidative stress, which is implicated in the pathogenesis of various cardiovascular diseases. nih.gov Further research has explored the impact of zofenoprilat on other markers of oxidative damage, such as malondialdehyde (MDA). In a study on testicular ischemia-reperfusion injury in rats, zofenopril pretreatment significantly reduced MDA levels in both early and late periods of reperfusion. nih.gov

Interactive Data Table: Effect of Zofenopril on Malondialdehyde (MDA) Levels in Testicular Tissue (nmol/g tissue)

| Group | Early Period (Mean ± SD) | Late Period (Mean ± SD) | Reference |

| Torsion/Detorsion | 3.490 ± 0.89 | 3.837 ± 1.694 | nih.gov |

| Zofenopril Pretreated | 1.729 ± 0.25 | 1.694 ± 0.47 | nih.gov |

The ability of the sulfhydryl moiety to scavenge reactive oxygen species (ROS) is believed to be a key mechanism behind these observations. nih.gov This antioxidant action is thought to be independent of the ACE inhibitory effect and may offer additional therapeutic benefits. nih.gov

Structure

2D Structure

Properties

CAS No. |

81872-09-5 |

|---|---|

Molecular Formula |

C21H33N5O5S2 |

Molecular Weight |

499.7 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO3S2.C6H14N4O2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11;7-4(5(11)12)2-1-3-10-6(8)9/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-,12+,13+;4-/m10/s1 |

InChI Key |

OSKWTWSFSUAPKP-KQUFBQNASA-N |

Isomeric SMILES |

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2.C(CC(C(=O)O)N)CN=C(N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1(S*),2alpha,4alpha)-isomer of SQ 26703 SQ 26703 SQ-26,703 zofenopril-SH zofenopril-SH cpd with arginine |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Zofenoprilat Arginine

In Vitro Enzyme Inhibition Kinetics and Selectivity

The efficacy of an ACE inhibitor is largely determined by its potency and specificity in inhibiting the enzyme. In vitro studies are crucial for characterizing these parameters.

Zofenoprilat (B1230023) arginine has demonstrated high potency as an inhibitor of ACE. In studies using rabbit lung ACE, the arginine salt of zofenoprilat exhibited a half-maximal inhibitory concentration (IC50) of 8 nM. nih.govresearchgate.net Another study reported a high affinity, with an inhibition constant (Ki) of 0.4 nM in rabbit lung for the arginine salt of zofenoprilat. efda.gov.et The potent inhibition of ACE by zofenoprilat leads to a decrease in plasma angiotensin II, which in turn reduces vasopressor activity and aldosterone (B195564) secretion. efda.gov.et

The pharmacological action of zofenoprilat is specific to the inhibition of Angiotensin-Converting Enzyme. nih.gov Preclinical studies have shown that while zofenoprilat potently inhibits the effects of angiotensin I and potentiates the action of bradykinin (B550075), it does not affect the inotropic effects of other agents such as angiotensin II, barium chloride, prostaglandin (B15479496) E1 (PGE1), histamine, serotonin, or acetylcholine (B1216132) in isolated guinea pig ileum. nih.gov This indicates that its mechanism of action is specifically targeted at ACE and not other pathways involved in smooth muscle contraction. nih.gov

When compared to other ACE inhibitors, zofenoprilat consistently ranks as one of the more potent agents. In a direct in vitro comparison, the arginine salt of zofenoprilat was found to be more potent than captopril (B1668294) as an inhibitor of rabbit lung ACE, with IC50 values of 8 nM for zofenoprilat arginine versus 23 nM for captopril. nih.govresearchgate.net

A broader comparative study established the relative in vitro potencies of the active forms of seven different ACE inhibitors against ACE from various tissues in spontaneously hypertensive rats. nih.govnih.govoup.com The study assigned a baseline relative potency of 1.0 to SQ 29,852, against which the other inhibitors were compared. In this analysis, zofenoprilat was found to be significantly more potent than captopril and enalaprilat (B1671235), and only less potent than ramiprilat (B1678798). nih.govnih.govoup.com

Table 1: In Vitro ACE Inhibition Potency of this compound vs. Captopril Source: nih.govresearchgate.net

| Compound | IC50 (nM) vs. Rabbit Lung ACE |

|---|---|

| This compound | 8 |

| Captopril | 23 |

Table 2: Comparative In Vitro Potency of Various ACE Inhibitors Source: nih.govnih.govoup.com

| Inhibitor (Active Moiety) | Relative Potency |

|---|---|

| Ramiprilat | 51 |

| Lisinopril (B193118) | 24 |

| Zofenoprilat | 20 |

| Fosinoprilat (B1673573) | 13 |

| Enalaprilat | 12 |

| Captopril | 3.5 |

| SQ 29,852 | 1.0 |

Binding Mechanisms to Angiotensin-Converting Enzyme

The interaction between zofenoprilat and ACE is characterized by a strong and specific binding mechanism, primarily involving its sulfhydryl group.

Zofenoprilat is a sulfhydryl-containing ACE inhibitor. springermedizin.de The active site of ACE contains a zinc ion (Zn++) that is essential for its catalytic activity. springermedizin.deresearchgate.net The sulfhydryl (-SH) group of zofenoprilat plays a critical role by binding strongly to this zinc ion. springermedizin.de This interaction forms a coordination bond, which effectively blocks the active site of the enzyme. In crystallographic studies, the thiol group of zofenoprilat has been shown to displace the water molecule required for catalysis at the zinc ion site. tandfonline.com This strong binding to the zinc ligand is a key feature of its class of ACE inhibitors. springermedizin.de

The binding of zofenoprilat to ACE involves more than just the zinc coordination. The enzyme has multiple binding sites that accommodate the inhibitor molecule. It is understood that there are at least six binding sites on the angiotensin-converting enzyme that zofenoprilat interacts with. The proline residue, a common feature in many ACE inhibitors including zofenoprilat, is considered important for ACE inhibition as it helps to orient the molecule within the enzyme's active site. researchgate.netmdpi.com This multi-point interaction ensures a high-affinity and stable inhibition of the enzyme, preventing the conversion of angiotensin I to angiotensin II.

Molecular and Cellular Mechanisms of Action Beyond Ace Inhibition

Oxidative Stress Modulation and Antioxidant Pathways

Zofenoprilat (B1230023) arginine demonstrates significant antioxidant properties through various mechanisms, including direct radical scavenging and interaction with endogenous antioxidant systems.

Direct Free Radical Scavenging Activity

The sulfhydryl (-SH) group in zofenoprilat's structure is a key contributor to its direct free radical scavenging capabilities. oup.com This structural feature allows it to act similarly to endogenous antioxidants like glutathione (B108866) (GSH). oup.com Studies have shown that zofenoprilat can directly scavenge free radicals, an effect that is correlated with the protective actions of sulfhydryl-containing agents. oup.com L-arginine itself has also been reported to act as a free radical scavenger, which may complement the actions of zofenoprilat. nih.govnih.govjuniperpublishers.com The guanidine (B92328) group of L-arginine is considered important for this biological activity. juniperpublishers.com

Influence on Reactive Oxygen Species (ROS) Production

Zofenoprilat has been shown to effectively reduce the intracellular production of reactive oxygen species (ROS), including superoxide (B77818) anions. oup.com In studies using human umbilical vein endothelial cells (HUVECs), zofenoprilat significantly decreased ROS formation induced by agents like oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α). oup.com This effect is notable as another ACE inhibitor lacking a sulfhydryl group, enalaprilat (B1671235), did not show the same efficacy. oup.com The ability of zofenoprilat to specifically counteract superoxide is significant because this radical is known to inactivate nitric oxide, a crucial molecule for maintaining endothelial function. oup.com

Impact on Endogenous Antioxidant Systems (e.g., Glutathione, Glutathione Peroxidase)

Zofenoprilat positively influences endogenous antioxidant systems, particularly the glutathione (GSH) system. It has been observed to prevent the depletion of intracellular GSH stores that occurs under conditions of oxidative stress induced by ox-LDL and TNF-α. oup.com Zofenoprilat forms a stable mixed disulfide with glutathione (ZSSG), which appears to be a specific donor of the zofenoprilat moiety in S-thiolation processes. nih.gov This interaction with GSH is a key aspect of its antioxidant action. nih.gov Furthermore, L-arginine supplementation has been shown to stimulate GSH synthesis and activate the Nrf2 pathway, which upregulates antioxidant gene expression. nih.govresearchgate.net This suggests a potential synergistic effect when combined with zofenoprilat.

Modulation of Pro-oxidant Enzymes (e.g., NADPH Oxidase)

Angiotensin II, a key component of the renin-angiotensin system, is known to stimulate NADPH oxidase activity, leading to increased ROS production. nih.gov While direct studies on zofenoprilat arginine's effect on NADPH oxidase are limited, sulfhydryl-containing ACE inhibitors in general are thought to counteract this effect. nih.gov Some ACE inhibitors with a sulfhydryl group have been shown to inhibit NADPH oxidase activity. nih.gov Given that zofenoprilat is a sulfhydryl-containing ACE inhibitor, it is plausible that it modulates the activity of pro-oxidant enzymes like NADPH oxidase, thereby reducing a major source of cellular oxidative stress. researchgate.net

Amelioration of Oxidative Damage Biomarkers

Zofenopril (B1663440) has been shown to ameliorate biomarkers of oxidative damage. In a study on hypercholesterolemic rabbits, zofenopril treatment led to a significant decrease in aortic malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in reduced glutathione (GSH) levels. researchgate.net Furthermore, in hypertensive patients, treatment with zofenopril significantly reduced plasma and LDL hydroperoxides, as well as plasma 8-isoprostanes, which are markers of oxidative stress. oup.com These findings indicate that zofenoprilat's antioxidant activities translate into a tangible reduction of oxidative damage in vivo.

Anti-inflammatory Signaling Pathways

This compound also exerts significant anti-inflammatory effects, which are closely linked to its antioxidant properties and its ability to modulate key inflammatory signaling pathways.

In human umbilical vein endothelial cells (HUVECs), zofenoprilat has been found to abolish the inflammatory features induced by interleukin-1beta (IL-1β). nih.gov This anti-inflammatory action is mediated, at least in part, through a hydrogen sulfide (B99878) (H₂S)-dependent mechanism involving the enzyme cystathionine (B15957) gamma-lyase (CSE). nih.gov Specifically, zofenoprilat, via CSE-dependent H₂S production, targets the NF-κB/cyclooxygenase-2 (COX-2)/prostanoid biochemical pathway. nih.gov

Furthermore, zofenoprilat has been shown to reduce the expression of endothelial markers such as CD40 and CD31, which are involved in the recruitment of inflammatory cells. nih.gov In vascular smooth muscle cells and fibroblasts, zofenoprilat also demonstrated anti-inflammatory activity by reducing proliferation, migration, and COX-2 expression induced by IL-1β, although this effect appeared to be independent of its sulfhydryl group and H₂S availability. nih.gov

Studies have also demonstrated that zofenoprilat can inhibit the expression of adhesion molecules on endothelial cells, such as E-selectin, ICAM-1, and VCAM-1, which are crucial for the adhesion and infiltration of inflammatory cells into the vascular wall. oup.comoup.com This effect is attributed to its antioxidant activity, as it reduces the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression. oup.com

The anti-inflammatory properties of zofenoprilat are further supported by findings in animal models. In hypercholesterolemic rabbits, zofenopril treatment significantly counteracted the increase in inflammatory biomarkers such as hs-CRP, IL-6, and TNF-α. researchgate.net

Regulation of Nuclear Factor-kappa B (NF-κB) Activation

Zofenoprilat has been shown to be a potent inhibitor of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous genes involved in inflammation and immunity. nih.govoup.com In human umbilical vein endothelial cells (HUVECs), zofenoprilat significantly reduces NF-κB activation induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and oxidized low-density lipoprotein (ox-LDL). nih.govoup.com This inhibitory effect is dose-dependent. For instance, preincubation of HUVECs with zofenoprilat resulted in a reduction of TNF-α-induced NF-κB activation by 24% to 64%, and ox-LDL-induced activation by 21% to 54%. nih.gov

The mechanism behind this inhibition is linked to the antioxidant properties of zofenoprilat's sulfhydryl group. nih.gov Many inducers of NF-κB generate intracellular reactive oxygen species (ROS), which act as second messengers to activate the NF-κB pathway. oup.com Zofenoprilat effectively scavenges these ROS, thereby preventing the downstream activation of NF-κB. nih.gov This is supported by findings that enalaprilat, an ACE inhibitor lacking a sulfhydryl group, does not inhibit NF-κB activation under similar conditions. nih.gov Furthermore, zofenoprilat helps to preserve intracellular levels of glutathione (GSH), a major cellular antioxidant, which also plays a role in modulating NF-κB. nih.gov Studies in animal models have corroborated these findings, showing that zofenopril treatment prevents NF-κB activation in the aortic tissues of rats with induced hypertension. researchgate.net

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

By inhibiting the NF-κB signaling pathway, zofenoprilat consequently downregulates the expression and release of several key pro-inflammatory cytokines. mdpi.comnih.gov Research has demonstrated that zofenopril administration leads to a reduction in the levels of Interleukin-1 beta (IL-1β) and TNF-α. mdpi.com

In a study involving rats with cyclophosphamide-induced urotoxicity, treatment with zofenopril attenuated the increase in the pro-inflammatory cytokines Interleukin-6 (IL-6) and TNF-α in kidney tissue. nih.gov While the increase in TNF-α was significantly counteracted, the attenuation of IL-6 was not statistically significant in this particular model. nih.gov Another study found that pre-incubation with zofenoprilat could prevent the inflammatory response induced by lipopolysaccharide (LPS) in monocytic cells, which includes the release of IL-1β, IL-6, and TNF-α. science.gov This highlights the compound's ability to interfere with the inflammatory cascade at a fundamental level.

The table below summarizes the observed effects of zofenoprilat on key pro-inflammatory cytokines in different experimental models.

| Cytokine | Model System | Observed Effect of Zofenoprilat/Zofenopril | Reference |

| IL-1β | General | Reduction in levels. | mdpi.com |

| Monocytic Cell Line | Prevention of LPS-induced release. | science.gov | |

| IL-6 | Cyclophosphamide-Induced Urotoxicity (Rats) | Non-significant attenuation of increase. | nih.gov |

| Monocytic Cell Line | Prevention of LPS-induced release. | science.gov | |

| TNF-α | General | Reduction in levels. | mdpi.com |

| Cyclophosphamide-Induced Urotoxicity (Rats) | Significant attenuation of increase. | nih.gov | |

| Monocytic Cell Line | Prevention of LPS-induced release. | science.gov |

Influence on Anti-inflammatory Cytokines (e.g., IL-10)

In addition to suppressing pro-inflammatory mediators, evidence suggests that the broader class of sulfhydryl-containing ACE inhibitors may promote the production of anti-inflammatory cytokines like Interleukin-10 (IL-10). While direct studies on this compound's effect on IL-10 are limited, research on other SH-containing ACE inhibitors, such as captopril (B1668294), has shown an increase in IL-10 levels, which is thought to be mediated through the inactivation of the NF-κB pathway. nih.gov

A recent study investigating the wound-healing potential of zofenopril in a rat model of diabetic foot ulcers included an assessment of IL-10 levels. researchgate.netajms.iq The results indicated that zofenopril, along with other interventions, accelerated wound healing, and this was associated with an amelioration of inflammation, suggesting a potential modulation of the cytokine environment, including anti-inflammatory players like IL-10. researchgate.netajms.iq This aligns with the known immunomodulatory effects of IL-10, which include the suppression of pro-inflammatory cytokine production. nih.gov

Effects on Cellular Adhesion Molecules (e.g., E-selectin, ICAM-1, VCAM-1)

Zofenoprilat has demonstrated a significant ability to inhibit the expression of cellular adhesion molecules on the surface of endothelial cells. nih.gov These molecules, including E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1), are crucial for the recruitment of leukocytes to the vessel wall, a key step in the development of atherosclerotic plaques. nih.gov

In studies using HUVECs, zofenoprilat, but not the non-sulfhydryl ACE inhibitor enalaprilat, dose-dependently reduced the expression of E-selectin, ICAM-1, and VCAM-1 that was induced by ox-LDL and TNF-α. nih.gov The inhibitory effect was particularly pronounced on VCAM-1 expression, which is known to be regulated by a signal transduction mechanism highly sensitive to antioxidant inhibition. nih.gov This effect is a direct consequence of zofenoprilat's ability to inhibit NF-κB activation, as the genes for these adhesion molecules are transcriptional targets of NF-κB. nih.govoup.com

The following table presents the dose-dependent inhibitory effects of zofenoprilat on the expression of adhesion molecules on HUVECs stimulated with oxidized LDL.

| Adhesion Molecule | Zofenoprilat Concentration | Inhibition (%) | Reference |

|---|---|---|---|

| E-selectin | 1 μmol/L | 25 ± 5 | nih.gov |

| 10 μmol/L | 45 ± 7 | nih.gov | |

| 100 μmol/L | 62 ± 8 | nih.gov | |

| ICAM-1 | 1 μmol/L | 22 ± 4 | nih.gov |

| 10 μmol/L | 41 ± 6 | nih.gov | |

| 100 μmol/L | 58 ± 7 | nih.gov | |

| VCAM-1 | 1 μmol/L | 35 ± 6 | nih.gov |

| 10 μmol/L | 58 ± 8 | nih.gov | |

| 100 μmol/L | 75 ± 9 | nih.gov |

Endothelial Function and Nitric Oxide Metabolism

This compound exerts beneficial effects on the endothelium, primarily by enhancing the production and bioavailability of nitric oxide (NO), a critical signaling molecule for vascular health.

Promotion of Nitric Oxide (NO) Production and Bioavailability

Multiple studies have confirmed that zofenopril and its active form, zofenoprilat, increase the production and bioavailability of NO. mdpi.comnih.gov In endothelial cells, zofenoprilat was found to increase the production of NO metabolites. researchgate.net This effect is partly attributed to the compound's potent antioxidant activity. By scavenging reactive oxygen species, particularly superoxide anions, zofenoprilat prevents the oxidative inactivation of NO, thereby increasing its biological activity. nih.gov

Furthermore, zofenopril has been shown to enhance NO levels through bradykinin-dependent signaling. nih.gov Bradykinin (B550075) is a potent stimulator of NO release from the endothelium. Additionally, the sulfhydryl group of zofenoprilat allows it to act as a source of hydrogen sulfide (H₂S), another gaseous mediator that can interact with and potentiate NO signaling pathways, contributing to cardioprotection. nih.govnih.gov

Regulation of Endothelial Nitric Oxide Synthase (eNOS) Activity

The pro-angiogenic and vascular-protective effects of zofenoprilat are fundamentally linked to its ability to modulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in endothelial cells. Research has shown that the molecular mechanisms underlying zofenoprilat-induced angiogenesis are dependent on the activation of the eNOS cascade.

Zofenoprilat induces the expression of cystathionine-γ-lyase (CSE), an enzyme that produces H₂S. This sustained H₂S production then stimulates the angiogenic process through a pathway that involves the activation of ATP-sensitive potassium (KATP) channels. The activation of these channels, in turn, leads to the phosphorylation and activation of the protein kinase Akt and extracellular signal-regulated kinase 1/2 (ERK1/2). Both Akt and ERK1/2 are known upstream activators of eNOS, leading to increased NO production. The inhibition of CSE or eNOS has been shown to block the pro-angiogenic effects of zofenoprilat, confirming the central role of the H₂S/eNOS pathway in its mechanism of action.

Sulfhydryl Group-Mediated Hydrogen Sulfide (H₂S) Release and Effects

This compound's distinct molecular structure, which includes a sulfhydryl (-SH) group, confers unique pharmacological properties that extend beyond its primary function as an angiotensin-converting enzyme (ACE) inhibitor. ahajournals.org This -SH moiety enables zofenoprilat to act as a donor and inducer of hydrogen sulfide (H₂S), a gaseous signaling molecule with significant vasoprotective and cardioprotective roles. nih.govnih.govbohrium.com

The active metabolite, zofenoprilat, has been shown to spontaneously and slowly release H₂S in solution. nih.govresearchgate.netoup.com This process provides a direct source of the gasotransmitter. In addition to being a direct H₂S donor, zofenoprilat also stimulates the endogenous production of H₂S. Studies have demonstrated that zofenoprilat upregulates the expression of cystathionine-γ-lyase (CSE), a key enzyme responsible for H₂S synthesis in the vasculature. nih.govresearchgate.net This dual mechanism—direct release and stimulation of enzymatic production—leads to a sustained increase in H₂S availability in both plasma and tissues, such as the heart and aorta. nih.govnih.gov This effect is notably independent of ACE inhibition, as demonstrated by the R-isomer of zofenoprilat, which does not inhibit ACE but effectively restores H₂S levels. researchgate.netoup.com

The increased bioavailability of H₂S through these mechanisms contributes to several of zofenoprilat's beneficial effects:

Antioxidant Activity: The sulfhydryl group allows zofenoprilat to function as an effective scavenger of free radicals and other reactive oxygen species (ROS). nih.govnih.govresearchgate.net This antioxidant action helps protect cells and tissues from oxidative stress, a key factor in cardiovascular pathologies. elpub.ru

Cardioprotection: The H₂S pathway is integral to the cardioprotective effects observed with zofenoprilat, particularly in the context of ischemia-reperfusion injury. nih.govnih.govahajournals.org By increasing H₂S levels, zofenoprilat helps preserve myocardial tissue during such events. nih.gov

Angiogenesis: Zofenoprilat-derived H₂S has been found to promote functional angiogenesis, the formation of new blood vessels, which is critical for tissue repair and recovery after ischemic events. nih.gov

| Mechanism | Description | Key Finding | Reference |

|---|---|---|---|

| Spontaneous H₂S Release | The -SH group on the zofenoprilat molecule allows for the direct, slow release of H₂S. | Zofenoprilat acts as a H₂S donor in a cell-free environment. | nih.govresearchgate.netoup.com |

| Endogenous H₂S Production | Zofenoprilat upregulates the expression of the H₂S-producing enzyme, cystathionine-γ-lyase (CSE). | Treatment with zofenopril restores CSE expression and H₂S levels in vascular tissue. | nih.govresearchgate.net |

| Antioxidant Effects | The -SH group scavenges free radicals, reducing oxidative stress. | Sulfhydryl-containing ACE inhibitors, including zofenopril, are effective free radical scavengers. | nih.govnih.gov |

| Cardioprotection | Increased H₂S bioavailability helps protect the myocardium from ischemia-reperfusion injury. | Zofenopril treatment significantly reduces myocardial infarct size in animal models. | nih.govahajournals.org |

Impact on Endothelium-Dependent Vasorelaxation

Zofenoprilat enhances endothelium-dependent vasorelaxation through mechanisms that involve both nitric oxide (NO) and hydrogen sulfide (H₂S). nih.govresearchgate.net In endothelial cells, zofenoprilat has been shown to increase the production and bioavailability of NO, a potent vasodilator. nih.govresearchgate.net This is achieved, in part, by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177), which boosts its enzymatic activity. ahajournals.org

The vasorelaxant properties of zofenoprilat are significantly augmented by its ability to modulate the H₂S pathway. Studies in spontaneously hypertensive rats (SHR) have shown that zofenopril, but not the non-sulfhydryl ACE inhibitor enalapril (B1671234), restores impaired endothelium-dependent vasorelaxation. researchgate.netoup.com This improvement is directly linked to the restoration of vascular H₂S levels. researchgate.net The mechanism is independent of ACE inhibition, as the non-ACE-inhibiting R-zofenoprilat diastereoisomer also rescues vascular function by increasing H₂S. oup.com

Furthermore, a direct comparison with the non-SH ACE inhibitor lisinopril (B193118) revealed that while both drugs improved relaxation in response to acetylcholine (B1216132), only zofenopril potentiated the dilator responses to exogenous NO donors like sodium nitroprusside. nih.gov This suggests that the sulfhydryl group on zofenoprilat plays a crucial role in stabilizing NO or enhancing its downstream signaling, an effect not shared by non-SH ACE inhibitors. nih.gov The combined increase in both H₂S and NO signaling contributes to a more potent and sustained improvement in endothelial function and vasorelaxation. nih.govahajournals.org

Interaction with the Kallikrein-Kinin System

Bradykinin Potentiation Mechanisms

A fundamental mechanism of all ACE inhibitors, including zofenoprilat, is their interaction with the kallikrein-kinin system. ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. ahajournals.orgiaea.org By inhibiting ACE, zofenoprilat blocks the breakdown of bradykinin, leading to its accumulation in various tissues. iaea.orgresearchgate.net This increased local concentration of bradykinin stimulates its B2 receptors on endothelial cells, which in turn promotes the release of vasodilating substances, most notably nitric oxide (NO) and prostacyclin. ahajournals.orgahajournals.orgnih.gov

Beyond ACE inhibition, some ACE inhibitors can also influence bradykinin levels by interacting with other enzymes involved in its metabolism. Aminopeptidase (B13392206) P (AP-P) is another important enzyme that inactivates bradykinin. ahajournals.orgmdpi.com Inhibition of AP-P can therefore further potentiate the effects of bradykinin. nih.gov However, studies have shown that zofenoprilat is a relatively weak inhibitor of AP-P compared to other ACE inhibitors such as enalaprilat and ramiprilat (B1678798). ahajournals.org This suggests that the primary mechanism for bradykinin potentiation by zofenoprilat is through its potent inhibition of ACE (kininase II).

Comparative Effects with Other ACE Inhibitors on Bradykinin Potentiation

While all ACE inhibitors potentiate bradykinin, the extent and clinical consequences can differ between agents. These differences may arise from varying affinities for ACE in different tissues or from off-target effects on other enzymes like aminopeptidase P.

A comparative study in guinea pigs suggested that ramipril (B1678797) treatment led to increased levels of bradykinin and PGE2 in bronchoalveolar lavage fluid, whereas these levels were unchanged after zofenopril administration. researchgate.net This finding points to a potentially lower accumulation of bradykinin in the lungs with zofenopril, which may contribute to a different side-effect profile, such as a lower incidence of cough. researchgate.net

Despite these mechanistic differences, a review of clinical trial data found that the incidence of cough, a common side effect linked to bradykinin accumulation, was not significantly different between zofenopril and other ACE inhibitors like enalapril or lisinopril (2.4% vs. 2.7%). This highlights the complex relationship between biochemical potentiation and clinical outcomes. The unique vasorelaxant effects of zofenopril, particularly its ability to restore endothelial function in hypertensive models where enalapril did not, have been attributed more to its unique H₂S-donating properties rather than a superior potentiation of bradykinin alone. researchgate.netoup.com

| ACE Inhibitor | Effect on Bradykinin (BK) / Prostaglandin (B15479496) (PGE2) in Lung | Aminopeptidase P (AP-P) Inhibition | Key Comparative Finding | Reference |

|---|---|---|---|---|

| Zofenoprilat | Levels unchanged in BAL fluid (guinea pig study) | Weak inhibitor | Restored vasorelaxation in SHR models where enalapril did not, an effect linked to H₂S. | researchgate.netoup.comresearchgate.netahajournals.org |

| Ramiprilat | Increased BK and PGE2 levels in BAL fluid (guinea pig study) | Potent inhibitor | Caused greater accumulation of inflammatory mediators in the lung compared to zofenopril in an animal model. | researchgate.netahajournals.org |

| Enalaprilat | Not specified in these studies | Potent inhibitor | Did not restore vasorelaxation in SHR models under conditions where zofenopril was effective. | researchgate.netoup.comahajournals.org |

| Lisinopril | Not specified in these studies | No inhibitory effect | Did not potentiate responses to exogenous NO, unlike zofenopril. | nih.govahajournals.org |

Preclinical Efficacy Studies in Disease Models

Cardiovascular System Research

Preclinical investigations have extensively explored the effects of zofenoprilat (B1230023) on the cardiovascular system, revealing significant protective mechanisms beyond simple blood pressure control.

Cardioprotective Effects in Ischemia/Reperfusion Injury Models

Zofenoprilat has demonstrated notable cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. Studies have shown that pretreatment with its prodrug, zofenopril (B1663440), leads to a significant reduction in myocardial infarct size. nih.govahajournals.org This protective effect is further evidenced by a decrease in circulating levels of cardiac troponin I (cTn-I), a sensitive marker of cardiac muscle damage, following an ischemic event. nih.govahajournals.org

One of the key mechanisms underlying this cardioprotection is the ability of zofenoprilat to increase the bioavailability of both nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). nih.govnih.gov These molecules are known to have cytoprotective and antioxidant properties. In swine models of I/R, zofenopril administration preserved blood flow to the subendocardial region of the ischemic zone during reperfusion. nih.gov In isolated rat heart models of I/R injury, zofenoprilat reduced end diastolic pressure and the release of lactate (B86563) dehydrogenase (LDH), another indicator of cell damage. caymanchem.com

| Animal Model | Key Findings | Reference |

|---|---|---|

| Mice and Swine | Reduced myocardial infarct size and cardiac troponin I levels. | nih.govahajournals.org |

| Swine | Preserved ischemic zone endocardial blood flow at reperfusion. | nih.gov |

| Isolated Rat Heart | Reduced end diastolic pressure and lactate dehydrogenase (LDH) release. | caymanchem.com |

| Mice and Swine | Augmented plasma and myocardial H₂S and NO levels. | ahajournals.orgnih.gov |

Attenuation of Ventricular Remodeling in Myocardial Injury Models

Post-myocardial infarction, the heart undergoes a process of structural change known as ventricular remodeling, which can lead to heart failure. Preclinical studies indicate that zofenopril can attenuate this adverse remodeling. In animal models of myocardial injury, treatment with zofenopril has been shown to suppress the increase in both ventricular mass and volume that occurs after an ischemic event. viamedica.plnih.gov Furthermore, in spontaneously hypertensive rats (SHR), zofenopril treatment led to a significant reduction in the left ventricular hypertrophy index. nih.gov This suggests a beneficial effect on preventing the thickening of the heart muscle that is often associated with chronic high blood pressure and cardiac injury. The ability of ACE inhibitors to reverse ventricular remodeling is thought to be mediated by blocking the trophic effects of angiotensin II on cardiac myocytes. ahajournals.org

| Animal Model | Key Findings | Reference |

|---|---|---|

| Animal models of myocardial injury | Suppressed the increase of both ventricular mass and volume post-ischemia. | viamedica.plnih.gov |

| Spontaneously Hypertensive Rats (SHR) | Significantly reduced the left ventricular hypertrophy index. | nih.gov |

| Parameter | Effect of Zofenopril Treatment | Reference |

|---|---|---|

| Left Ventricular Ejection Fraction (LVEF) | Increased by 10-14% | nih.gov |

| Left Ventricular Fractional Shortening (LVFS) | Increased by 15-21% | nih.gov |

| E/A Ratio (Diastolic Function) | Decreased by 26-38% | nih.gov |

| E/Em Ratio (Diastolic Function) | Decreased by 29-32% | nih.gov |

Vascular Remodeling and Arterial Stiffness Studies

The effects of zofenoprilat extend to the vasculature, where it has been shown to mitigate adverse remodeling and improve arterial stiffness. In a mouse model of carotid artery stenosis, treatment with zofenopril reduced the thickening of the inner layer of the artery (intimal hyperplasia) and decreased the proliferation of vascular smooth muscle cells. researchgate.net Studies have also indicated that sulfhydryl-containing ACE inhibitors like zofenoprilat may be superior to non-sulfhydryl ACE inhibitors in reducing smooth muscle cell proliferation and intimal hyperplasia. researchgate.net Furthermore, research suggests that zofenopril has beneficial effects on reducing arterial stiffness. researchgate.net

Anti-atherosclerotic Mechanisms in Animal Models

Atherosclerosis, the buildup of plaques in the arteries, is a major cause of cardiovascular disease. Preclinical evidence suggests that zofenoprilat possesses anti-atherosclerotic properties. In a study using hypercholesterolemic rabbits, zofenopril markedly reduced the severity of atherosclerotic lesions in the aorta and decreased the thickness of the aortic intima-media. researchgate.net These protective effects were associated with the inhibition of inflammatory and oxidative pathways. researchgate.net

At a cellular level, zofenoprilat has been shown to exert protective effects on vascular endothelial cells in an inflammatory environment that mimics atherosclerosis. bohrium.com It is believed to do so, in part, by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. bohrium.com This inhibition helps to protect endothelial cells from inflammation-related damage. bohrium.com

Renal System Research

Nephroprotective and Uroprotective Effects in Chemotherapy-Induced Injury Models

The therapeutic potential of zofenopril has been investigated in the context of chemotherapy-induced nephrotoxicity and urotoxicity. nih.gov In a preclinical model using cyclophosphamide (B585) (CPH), a widely used anticancer drug known for its toxic effects on the urinary tract, zofenopril demonstrated significant protective effects. nih.govresearchgate.net Treatment with zofenopril was shown to ameliorate the damage caused by CPH to the kidneys and bladder. nih.govresearchgate.net The study postulated that zofenopril, as a sulfhydryl ACE inhibitor, would be superior to non-sulfhydryl ACE inhibitors in mitigating this type of toxicity. nih.gov The observed uroprotective and nephroprotective effects are suggested to stem from the compound's antioxidant, anti-inflammatory, and antiapoptotic properties, in addition to its primary function as an ACE inhibitor. nih.govresearchgate.net These findings highlight the potential of zofenopril in preventing the deleterious renal and urinary tract side effects associated with certain chemotherapeutic agents. nih.gov

Renoprotection in Hypertension Models (e.g., L-NAME induced)

Zofenopril has demonstrated significant renoprotective effects in hypertension models induced by N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide (NO) synthesis. um.es Chronic administration of L-NAME in rats leads to a marked elevation in blood pressure and severe renal injury. um.es Studies have shown that treatment with zofenopril, often in combination with a diuretic like hydrochlorothiazide, completely prevents the development of L-NAME-induced hypertension and reduces mortality. um.es

The renoprotection afforded by zofenopril in this model is comprehensive. um.es It normalizes excretory parameters and almost completely prevents the morphological and functional alterations in the kidneys of hypertensive animals. um.es The protective mechanism is linked to the inhibition of angiotensin II, which leads to an activation of endothelial NO synthase expression and a normalization of oxidative stress parameters. um.es Notably, the efficacy of zofenopril in providing organ protection, particularly in reducing vascular alterations in the kidney, was found to be superior to that of the non-sulfhydryl ACE inhibitor enalapril (B1671234). um.es

Attenuation of Kidney Injury Biomarkers

Zofenopril treatment has been shown to effectively reduce the levels of key biomarkers associated with acute kidney injury (AKI). In models of cyclophosphamide-induced nephrotoxicity, zofenopril administration led to a significant decrease in novel protein biomarkers for kidney injury, including Kidney Injury Molecule-1 (KIM-1) and Cystatin-C (Cys-C) in kidney tissue homogenate. nih.govresearchgate.netresearchgate.net While cyclophosphamide injection caused a marked elevation in these biomarkers, zofenopril treatment significantly attenuated this increase. nih.govresearchgate.net

Beyond these novel markers, zofenopril also influenced conventional kidney function parameters. nih.govresearchgate.net For instance, it was observed to slightly, though not always significantly, reduce the urinary excretion of urea, creatinine, and protein, which are typically disturbed by cyclophosphamide. nih.govresearchgate.net The ability of zofenopril to ameliorate these biomarkers provides quantitative evidence of its nephroprotective effects at a molecular level. nih.govresearchgate.net

Table 1: Effect of Zofenopril on Kidney Injury Biomarkers in a Cyclophosphamide (CPH) Injury Model

| Biomarker | Effect of CPH Injury | Effect of Zofenopril Treatment | Statistical Significance (p-value) |

| KIM-1 (Kidney Injury Molecule-1) | Elevated | Significantly Decreased | p=0.007 |

| Cystatin-C (Cys-C) | Significantly Elevated | Significantly Decreased | p=0.0343 |

| Urinary Protein Excretion | Disturbed | Reduced (Non-significant) | N/A |

| Urinary Creatinine Excretion | Disturbed | Reduced (Non-significant) | N/A |

| Urinary Urea Excretion | Disturbed | Reduced (Non-significant) | N/A |

Improvement of Renal Histopathological Outcomes

Preclinical studies provide strong evidence for the improvement of renal histopathology following zofenopril treatment in various injury models. In rats with L-NAME-induced hypertension, which typically causes severe renal damage, treatment with zofenopril resulted in a notable absence of glomerular and tubulointerstitial lesions. um.es While the L-NAME group showed prominent glomerulosclerosis, capsular fibrosis, and severe vascular alterations, these were significantly mitigated in the zofenopril-treated group. um.es Specifically, zofenopril was more effective than enalapril in reducing the extent of renal hypertensive arteriopathy and the number of affected vessels. um.es

Similarly, in chemotherapy-induced injury models, histopathological examination revealed obvious structural alterations in the kidney tissue of animals treated with cyclophosphamide. nih.govresearchgate.net Co-treatment with zofenopril, however, significantly prevented these deleterious changes, preserving the structural integrity of the kidney. nih.govresearchgate.net This improvement in histopathological outcomes underscores the tissue-protective effects of the compound. nih.govresearchgate.net

Table 2: Histopathological Findings in Kidneys from L-NAME-Induced Hypertension Model

| Histopathological Feature | L-NAME Injury Group | Zofenopril-Treated Group |

| Glomerular Lesions | Prominent (glomerulosclerosis, capsular fibrosis) | Not observed |

| Tubulointerstitial Lesions | Weak to moderate | Not observed |

| Vascular Alterations | Severe | Reduced intensity, number, and size of affected vessels |

Central Nervous System Research

The effects of zofenoprilat arginine have also been examined in the context of the central nervous system, particularly in models of ischemic injury.

Neuroprotective Effects in Ischemia/Reperfusion Injury Models

While direct studies on this compound in cerebral ischemia are less common, the components of the compound suggest a potential for neuroprotection. The arginine moiety itself has been shown to be neuroprotective in models of cerebral I/R injury. nih.govnih.gov Arginine treatment can decrease neuronal death, improve functional recovery, and suppress the inflammatory response in the ischemic brain tissue. nih.govnih.gov The neuroprotective effect of arginine is linked to the suppression of inflammatory pathways. nih.govnih.gov Given that zofenoprilat possesses antioxidant and anti-inflammatory properties and can increase nitric oxide bioavailability, its combination with arginine may offer synergistic neuroprotective effects in the setting of ischemia/reperfusion injury. semanticscholar.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Prodrug Design of Zofenoprilat Arginine

Importance of the Sulfhydryl Group for Biological Activity

The therapeutic effects of zofenoprilat (B1230023) are significantly influenced by the presence of a sulfhydryl (-SH) group within its structure. This functional group is pivotal not only for its primary mechanism of action but also for a range of secondary beneficial effects.

ACE Inhibition: The primary role of the sulfhydryl group is to act as a potent zinc ligand. The angiotensin-converting enzyme is a zinc metalloprotein, and the thiol moiety of zofenoprilat binds to the zinc ion in the active site of ACE. This interaction is crucial for the potent inhibition of the enzyme, which in turn blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.

Antioxidant Properties: Beyond its role in ACE inhibition, the sulfhydryl group endows zofenoprilat with significant antioxidant capabilities. nih.govsemanticscholar.org It can scavenge oxygen free radicals, a property not shared by non-sulfhydryl-containing ACE inhibitors. researchgate.net This antioxidant activity contributes to its cardioprotective effects by reducing oxidative stress and protecting against free radical injury in endothelial cells. researchgate.netresearchgate.net In clinical studies, zofenopril (B1663440) has been shown to reduce systemic oxidative stress and improve the nitric oxide (NO) pathway in patients with essential hypertension. nih.gov

Interaction with Vasoactive Mediators: The sulfhydryl group also appears to be essential for modulating the bradykinin-nitric oxide pathway, which contributes to vasodilation and cardiac relaxation. researchgate.net Furthermore, zofenoprilat has been shown to improve vascular function by potentiating the hydrogen sulfide (B99878) (H₂S) pathway, a novel mechanism that is independent of ACE inhibition and is attributed to the thiol group. researchgate.netnih.gov This action may explain some of the additional beneficial cardiovascular effects observed with sulfhydrylated ACE inhibitors. researchgate.net Studies comparing zofenopril with non-sulfhydryl ACE inhibitors, like lisinopril (B193118), have demonstrated that the SH-group provides a potential advantage in improving endothelial dysfunction by increasing the stability and activity of nitric oxide. nih.gov

Stereochemical Considerations and Enantiomeric Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. For chiral drugs like zofenoprilat, where a molecule and its mirror image (enantiomer) are not superimposable, the two enantiomers can exhibit significantly different biological activities. nih.govlibretexts.org

Living systems, including enzymes and receptors, are chiral environments. Consequently, one enantiomer of a drug may bind to its biological target with high affinity and elicit a therapeutic effect, while the other enantiomer may be less active or even inactive. libretexts.org In the case of zofenoprilat, the biological activity resides predominantly in the S-isomer. Research has shown that the S-zofenopril improves vascular function by potentiating the H₂S pathway. nih.gov Conversely, the R-zofenoprilat diastereoisomer, which does not inhibit ACE, still retains beneficial effects on vascular function and H₂S levels, suggesting that some effects of the sulfhydryl group are independent of ACE inhibition and stereospecificity at the ACE binding site. researchgate.netnih.gov The use of a single, active enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in understanding which structural features are crucial for activity and in designing new, more potent molecules. researchgate.net

For ACE inhibitors as a class, QSAR studies have provided valuable insights. These analyses often reveal that the C-terminal of peptide inhibitors is of principal importance for ACE-inhibitory activity, with hydrophobic amino acids at this position enhancing activity. researchgate.net For non-peptide inhibitors like zofenoprilat, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. researchgate.netmdpi.com These studies have highlighted the importance of specific steric and electronic fields around the molecule for optimal interaction with the ACE active site. For captopril (B1668294), a related sulfhydryl-containing ACE inhibitor, QSAR analyses have shown that substitutions on the phenyl ring and the carbon chain of the propionyl and sulfonyl moieties are essential for activity. researchgate.net While specific QSAR studies focusing exclusively on zofenoprilat arginine are not extensively detailed in the provided context, the principles derived from the broader class of ACE inhibitors are applicable. Such models help rationalize the design of potent inhibitors by mapping the favorable and unfavorable interaction regions within the enzyme's active site.

Prodrug Design Principles and Conversion to Zofenoprilat

Zofenopril is administered as a prodrug, which is an inactive or less active compound that is metabolized in the body to the active therapeutic agent, zofenoprilat. patsnap.comnih.gov This design strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption and distribution.

Hydrolysis Pathways of Zofenopril to Zofenoprilat

Zofenopril is a thioester derivative of the active compound zofenoprilat. After oral administration, zofenopril is rapidly and extensively absorbed and then undergoes metabolic hydrolysis to yield the active free sulfhydryl compound, zofenoprilat. patsnap.comnih.gov This biotransformation is primarily mediated by esterase enzymes found in the liver and other tissues. researchgate.net The hydrolysis cleaves the thioester bond, unmasking the free sulfhydryl group that is essential for ACE inhibition. This rapid and complete conversion ensures the efficient delivery of the active moiety to its site of action. researchgate.net

Impact of Salt Form (e.g., Arginine Salt) on Research Applications

The salt form of a drug can significantly impact its physical properties, such as solubility and stability, which are critical for formulation and research applications. While zofenopril is typically used clinically as a calcium salt, research studies have often employed the arginine salt of its active metabolite, zofenoprilat.

The use of this compound (also referred to as SQ 26,703 in some studies) was necessitated by the relative insolubility of both zofenopril calcium and the free acid form of zofenoprilat. capes.gov.br For in vitro experiments and intravenous administration in preclinical studies, a soluble form of the active compound is required. The arginine salt provides enhanced aqueous solubility, making it a suitable choice for these research applications. capes.gov.br This allowed for accurate pharmacological characterization of the active moiety's potency and mechanism of action. For instance, in vitro studies using this compound demonstrated its higher potency as an ACE inhibitor compared to captopril. capes.gov.br

Table 1: In Vitro Potency of this compound vs. Captopril Data from preclinical studies.

| Compound | IC₅₀ (Rabbit Lung ACE) |

| This compound | 8 nM |

| Captopril | 23 nM |

IC₅₀: Half maximal inhibitory concentration.

Molecular Modeling and Computational Approaches in SAR

Molecular modeling and computational chemistry are indispensable tools for elucidating the structure-activity relationships of drugs at the atomic level. mdpi.com These methods provide insights into how a ligand like zofenoprilat interacts with its target enzyme, ACE.

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Models (e.g., Isolated Organ Perfusion, Cell Culture Systems)

In vitro models have been crucial for dissecting the direct cellular and tissue-level effects of zofenoprilat (B1230023), independent of systemic physiological responses.

Isolated Organ Perfusion: Studies on isolated rat hearts have demonstrated the cardioprotective effects of zofenoprilat. In models of global ischemia and reperfusion, zofenoprilat improved the recovery of contractile force and reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. researchgate.net Comparatively, other ACE inhibitors like enalaprilat (B1671235) and fosinoprilat (B1673573) showed no such protective effects at similar concentrations. researchgate.net Furthermore, experiments using isolated aortic rings from spontaneously hypertensive rats (SHR) have shown that zofenoprilat enhances endothelium-dependent vasorelaxation in response to acetylcholine (B1216132). nih.gov This effect is attributed to both its ACE inhibitory and antioxidant properties.

Cell Culture Systems: Cell culture systems have provided insights into the molecular mechanisms of zofenoprilat. In cultured endothelial cells, zofenoprilat has been shown to inhibit the formation of malondialdehyde, a marker of lipid peroxidation, when the cells are exposed to free radicals. researchgate.net This antioxidant activity is attributed to its sulfhydryl group. researchgate.net Studies on human primary smooth muscle cells (SMCs) have revealed that zofenoprilat can inhibit their proliferation and migration, key processes in the development of intimal hyperplasia. nih.gov Furthermore, in human endothelial cells, zofenoprilat has been observed to reduce the expression of adhesion molecules and the formation of reactive oxygen species (ROS). researchgate.net

| In Vitro Model | Key Findings | Reference Compound(s) |

| Isolated Rat Heart (Ischemia/Reperfusion) | Improved contractile force, reduced LDH release. | Captopril (B1668294), Fosinoprilat, Ramiprilat (B1678798) |

| Isolated Aortic Rings (SHR) | Increased acetylcholine-induced relaxation. | Enalapril (B1671234) |

| Cultured Endothelial Cells (Oxidative Stress) | Inhibited malondialdehyde formation, reduced ROS. | Captopril, Epicaptopril, Enalaprilat |

| Human Vein Segments (Ex Vivo Culture) | Prevented intimal hyperplasia. | Enalaprilat |

| Human Smooth Muscle Cells | Reduced proliferation and migration. | Enalaprilat |

In Vivo Animal Models (e.g., Rodent Models of Hypertension, Organ Injury, Atherosclerosis)

In vivo animal models have been essential for understanding the integrated physiological and pathological effects of zofenoprilat in a whole-organism context.

Rodent Models of Hypertension: In spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension, chronic treatment with zofenopril (B1663440) has been shown to not only reduce blood pressure but also to decrease cardiac hypertrophy and reverse vascular remodeling. nih.gov Zofenopril treatment also improved the impaired endothelium-dependent vasodilator response to acetylcholine in these animals. nih.gov

Models of Organ Injury: Zofenoprilat has demonstrated protective effects in various models of organ injury. In a rat model of renal ischemia/reperfusion injury, zofenopril treatment prevented oxidative damage, as evidenced by reduced lipid peroxidation and protein oxidation, and preserved normal glomerular morphology. nih.gov Similarly, in murine and swine models of myocardial ischemia/reperfusion injury, zofenopril pretreatment was found to be cardioprotective by increasing the bioavailability of nitric oxide and hydrogen sulfide (B99878), thereby limiting infarct size. nih.gov

Models of Atherosclerosis: The anti-atherosclerotic properties of zofenopril have been investigated in models such as the Watanabe heritable hyperlipidemic rabbit and the apoE-deficient mouse. researchgate.netresearchgate.net In these models, zofenopril treatment reduced atherosclerotic plaque formation and decreased the susceptibility of LDL to oxidation. researchgate.netresearchgate.net In a mouse model of carotid artery stenosis, zofenopril was shown to abrogate intimal hyperplasia, a key event in restenosis, an effect superior to that of the non-sulfhydryl ACE inhibitor enalapril. nih.govbiorxiv.org

| Animal Model | Condition | Key Findings |

| Spontaneously Hypertensive Rat (SHR) | Hypertension | Reduced blood pressure, decreased cardiac hypertrophy, improved vascular function. nih.gov |

| Rat Model | Renal Ischemia/Reperfusion Injury | Reduced oxidative damage, preserved kidney morphology. nih.gov |

| Murine and Swine Models | Myocardial Ischemia/Reperfusion Injury | Increased NO and H₂S bioavailability, reduced infarct size. nih.gov |

| Watanabe Heritable Hyperlipidemic Rabbit | Atherosclerosis | Reduced plaque formation and LDL oxidation. researchgate.net |

| ApoE-deficient Mouse | Atherosclerosis | Reduced atherosclerotic lesion area. researchgate.net |

| Mouse Model (Cx40-/- and WT) | Carotid Artery Stenosis | Abrogated intimal hyperplasia. nih.govbiorxiv.org |

Biochemical and Molecular Biology Techniques for Mechanism Elucidation

A range of biochemical and molecular biology techniques have been employed to unravel the specific mechanisms underlying the beneficial effects of zofenoprilat.

The antioxidant properties of zofenoprilat, largely attributed to its sulfhydryl group, have been substantiated through the measurement of various oxidative stress markers.

Lipid Peroxidation: Assays for malondialdehyde (MDA) and F2-isoprostanes, byproducts of lipid peroxidation, have shown that zofenopril treatment can normalize their elevated levels in hypertensive patients. researchgate.net In rats with renal ischemia/reperfusion injury, zofenopril prevented the increase in lipid peroxidation in renal tissue. nih.gov

Protein Oxidation: The assessment of protein carbonyls, a marker of protein oxidation, indicated that zofenopril treatment could prevent their increase in models of renal injury. nih.gov

Reactive Oxygen Species (ROS): In vitro studies using human endothelial cells have demonstrated that zofenoprilat can dose-dependently reduce the formation of intracellular ROS and superoxide (B77818). researchgate.net

Enzyme activity assays have been fundamental in characterizing the pharmacological profile of zofenoprilat.

Angiotensin-Converting Enzyme (ACE): Zofenoprilat is a potent inhibitor of ACE. In vitro assays using rabbit lung ACE have shown that its active arginine salt, SQ 26,703, is more potent than captopril. capes.gov.br In vivo, the inhibition of plasma ACE activity is a key indicator of its therapeutic action. nih.gov

Nitric Oxide Synthase (NOS): Zofenopril treatment has been associated with enhanced nitric oxide (NO) production. This is partly due to the potentiation of bradykinin (B550075), which stimulates endothelial NOS (eNOS). In spontaneously hypertensive rats, zofenopril administration was associated with increased NO-synthase activity in the aorta and left ventricle. nih.gov

Glutathione (B108866) Peroxidase (GPx): While direct assays of GPx activity in response to zofenoprilat are not extensively detailed, its antioxidant effects are linked to the glutathione system. Glutathione peroxidase is a key enzyme in the detoxification of peroxides, and the sulfhydryl group of zofenoprilat can act as a scavenger of free radicals, thus complementing the action of enzymes like GPx. nih.gov

The unique ability of zofenoprilat to interact with gasotransmitter pathways has been a significant area of research.

Hydrogen Sulfide (H₂S): Zofenoprilat, being a sulfhydrylated compound, has been shown to release hydrogen sulfide. nih.gov Measurements in plasma and heart tissue of mice demonstrated that zofenopril administration significantly increases H₂S levels. nih.govnih.gov This H₂S-releasing property is independent of its ACE inhibitory activity and contributes to its beneficial effects on vascular function. nih.gov

Nitric Oxide (NO): The production of nitric oxide, a key vasodilator, is enhanced by zofenoprilat. This is measured by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036) (NOx), in plasma or tissue samples. nih.gov Studies have shown that zofenopril treatment increases plasma NOx concentrations, reflecting an increase in NO production. nih.gov This effect is linked to the inhibition of bradykinin breakdown, which in turn stimulates NO synthesis.

| Analytical Target | Technique/Assay | Key Finding with Zofenoprilat |

| Oxidative Stress | ||

| Lipid Peroxidation | TBARS (for MDA), F2-Isoprostane measurement | Decreased levels in plasma and tissues. researchgate.netnih.gov |

| Protein Oxidation | Protein Carbonyl Assay | Prevented increase in renal tissue. nih.gov |

| Inflammation | ||

| Pro-inflammatory Cytokines | ELISA | Decreased serum IL-6 levels. scielo.br |

| Enzyme Activity | ||

| Angiotensin-Converting Enzyme (ACE) | In vitro enzymatic assay | Potent inhibition of ACE activity. researchgate.netcapes.gov.br |

| Nitric Oxide Synthase (NOS) | Measurement of NOS activity | Increased NOS activity in aorta and left ventricle. nih.gov |

| Gasotransmitters | ||

| Hydrogen Sulfide (H₂S) | Measurement of H₂S levels in plasma/tissue | Increased bioavailability of H₂S. nih.govnih.govnih.gov |

| Nitric Oxide (NO) | Griess reaction (for Nitrite/Nitrate) | Increased plasma levels of NO metabolites. nih.gov |

Gene and Protein Expression Analysis (e.g., NF-κB subunits, Nrf2, HO-1)

The pleiotropic effects of Zofenoprilat arginine are, in part, attributed to its ability to modulate gene and protein expression involved in inflammation and oxidative stress. Key signaling pathways of interest include the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathways.

NF-κB Pathway:

Nuclear factor-kappa B is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses. The most common active form of NF-κB is a heterodimer of the p50 and p65 subunits. nih.gov Research has demonstrated that zofenoprilat, the active form of zofenopril, can significantly inhibit the activation of NF-κB. This inhibitory effect is thought to be mediated by the sulfhydryl group present in the zofenoprilat molecule, which possesses antioxidant properties. By reducing reactive oxygen species (ROS), zofenoprilat can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.

Studies have shown that treatment with zofenopril leads to a reduction in the protein expression of NF-κB. This has been observed in models of endothelial dysfunction where zofenoprilat decreased the expression of adhesion molecules, a process regulated by NF-κB. The methodologies employed to study these effects include Western blotting to quantify the protein levels of NF-κB subunits (p65 and p50) in nuclear and cytosolic fractions, and electrophoretic mobility shift assays (EMSA) to assess NF-κB DNA binding activity.

Nrf2/HO-1 Pathway:

The Nrf2-HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of several antioxidant genes, including heme oxygenase-1 (HO-1).

The antioxidant properties of zofenopril suggest a potential role in the activation of the Nrf2/HO-1 pathway. While direct studies on this compound's effect on this pathway are emerging, the known antioxidant capacity of its active moiety, zofenoprilat, provides a strong rationale for such investigations. Research methodologies to explore this connection include immunofluorescence assays to visualize the nuclear translocation of Nrf2, quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of Nrf2 and HO-1, and Western blotting to determine the protein expression of HO-1.

| Target Pathway | Analytical Technique | Parameter Measured | Key Findings/Hypotheses |

|---|---|---|---|

| NF-κB | Western Blotting | Protein levels of p65 and p50 subunits in nuclear and cytosolic fractions | Zofenoprilat is expected to decrease the nuclear translocation of p65 and p50. |

| Electrophoretic Mobility Shift Assay (EMSA) | DNA binding activity of NF-κB | Zofenoprilat is hypothesized to reduce the binding of NF-κB to its target DNA sequences. | |

| Nrf2/HO-1 | Immunofluorescence | Subcellular localization of Nrf2 | Zofenoprilat may promote the nuclear translocation of Nrf2. |

| Quantitative RT-PCR | mRNA expression levels of Nrf2 and HO-1 | Treatment with this compound is expected to upregulate the gene expression of Nrf2 and HO-1. | |

| Western Blotting | Protein expression of HO-1 | Zofenoprilat is hypothesized to increase the cellular levels of the antioxidant enzyme HO-1. |

Histopathological and Morphological Assessments

Histopathological and morphological analyses provide crucial insights into the tissue-level effects of this compound, particularly in the context of cardiovascular and renal protection. These assessments involve the microscopic examination of tissue sections to identify changes in cellular structure, tissue organization, and the extent of any pathological damage.

In preclinical studies, animal models of cardiovascular diseases, such as myocardial infarction and hypertension, are often utilized to evaluate the protective effects of zofenopril. Following treatment, organs like the heart and kidneys are harvested, fixed, and processed for histological staining. Common staining techniques include Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome to assess fibrosis, and specific immunohistochemical stains to identify markers of inflammation or apoptosis.

For instance, in studies of cardiac remodeling following myocardial infarction, histopathological analysis can reveal the extent of the infarct size, the degree of collagen deposition (fibrosis), and the thickness of the ventricular wall. Morphometric analysis, a quantitative approach, is often employed to measure these parameters precisely. This can involve computerized image analysis to determine the area of fibrosis or the cross-sectional area of cardiomyocytes.

Preclinical studies have shown that zofenopril can attenuate cardiac hypertrophy and fibrosis in hypertensive rat models. These findings are supported by histopathological examinations demonstrating a reduction in cardiac muscle cell size and decreased collagen accumulation in the interstitial and perivascular spaces of the heart.

| Assessment Type | Methodology | Key Parameters Evaluated | Observed/Hypothesized Effects of this compound |

|---|---|---|---|

| Histopathology | Hematoxylin and Eosin (H&E) Staining | General tissue architecture, cellular infiltration, necrosis | Reduction in inflammatory cell infiltration and tissue damage. |

| Masson's Trichrome Staining | Collagen deposition (fibrosis) | Decreased interstitial and perivascular fibrosis in cardiac and renal tissues. | |

| Morphometry | Computerized Image Analysis | Infarct size, ventricular wall thickness, cardiomyocyte cross-sectional area | Reduction in infarct size, prevention of adverse cardiac remodeling. |

Omics Approaches in this compound Research

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful, unbiased approach to understanding the systemic effects of this compound. These high-throughput techniques allow for the comprehensive analysis of genes, proteins, and metabolites in biological samples, providing a holistic view of the molecular changes induced by the compound.

Proteomics: Proteomic studies can identify and quantify the entire set of proteins expressed in a cell, tissue, or organism. In the context of this compound research, proteomics can be used to identify novel protein targets and pathways affected by the drug. Methodologies such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS), can be employed to compare the proteomes of treated versus untreated samples. This could reveal changes in the expression of proteins involved in cardiovascular function, inflammation, and oxidative stress that were not previously known to be modulated by ACE inhibitors.

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach can provide a functional readout of the physiological state of a biological system. In this compound research, metabolomic profiling can help to understand the downstream effects of ACE inhibition and the compound's impact on various metabolic pathways. For example, targeted metabolomics could be used to specifically investigate the arginine metabolism pathway, given the arginine salt formulation of the compound. nih.gov Untargeted metabolomics, on the other hand, could uncover unexpected metabolic shifts in response to treatment. Analytical platforms for metabolomics typically include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

While dedicated omics studies on this compound are still in their early stages, the application of these technologies to the broader class of ACE inhibitors has started to yield valuable insights into their mechanisms of action and to identify potential biomarkers of drug response. Future omics research focused specifically on this compound will be instrumental in further delineating its unique pharmacological profile.

Comparative Preclinical Studies of Zofenoprilat Arginine

Zofenoprilat (B1230023) Arginine Versus Other Sulfhydryl-Containing ACE Inhibitors (e.g., Captopril)

Zofenoprilat, the active metabolite of zofenopril (B1663440), demonstrates notable differences in preclinical evaluations when compared to captopril (B1668294), another sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor. In vitro studies have established that zofenoprilat is a more potent inhibitor of rabbit lung ACE, with an IC50 of 8 nM compared to 23 nM for captopril nih.gov. This enhanced potency is a recurring theme in various preclinical models.

The antioxidant properties inherent to the sulfhydryl group are a key feature of both compounds. However, studies suggest that zofenopril possesses greater antioxidant capabilities than captopril researchgate.net. This is evident in models of atherosclerosis, where chronic treatment with zofenopril resulted in a more significant reduction in atherosclerotic lesion area in the aorta of apolipoprotein-E-deficient mice compared to captopril researchgate.net. Both agents were effective in reducing the oxidation status of the aorta researchgate.net. Furthermore, both zofenopril and captopril have been shown to be effective scavengers of non-superoxide free radicals, a property not shared by non-sulfhydryl ACE inhibitors nih.gov.

Cardioprotective effects have also been a focus of comparative studies. In isolated perfused rabbit hearts subjected to ischemia/reperfusion, the level of cardioprotection afforded by zofenopril was significantly greater than that achieved with captopril medscape.com. This superior effect appeared to be independent of hemodynamic changes medscape.com. In spontaneously hypertensive rats, zofenopril administration leads to a sustained inhibition of cardiac ACE, an effect that is no longer present 24 hours after equivalent doses of captopril medscape.com.

Table 1: Comparative Preclinical Data of Zofenoprilat Arginine vs. Captopril

| Parameter | This compound | Captopril | Research Model |

| ACE Inhibition (IC50) | 8 nM | 23 nM | Rabbit Lung ACE nih.gov |

| Atherosclerotic Lesion Reduction | More significant reduction | Significant reduction | Apolipoprotein-E-deficient mice researchgate.net |

| Free Radical Scavenging | Effective | Effective | Photooxidation of dianisidine nih.gov |

| Cardioprotection | Significantly greater protection | Protective effect observed | Isolated perfused rabbit hearts medscape.com |

| Cardiac ACE Inhibition (at 24h) | 46% inhibition | Effect disappeared | Spontaneously Hypertensive Rats medscape.com |

This compound Versus Non-Sulfhydryl ACE Inhibitors (e.g., Enalaprilat (B1671235), Lisinopril (B193118), Ramipril)

Preclinical evidence consistently highlights the distinct profile of this compound when compared to non-sulfhydryl ACE inhibitors like enalaprilat, lisinopril, and ramiprilat (B1678798). A primary distinction lies in its potent antioxidant and tissue-protective activities, which are not typically associated with non-sulfhydryl agents nih.gov.

In homogenates of various tissues from spontaneously hypertensive rats (SHRs), zofenoprilat demonstrated potent ACE inhibitory activity, being approximately twice as potent as enalaprilat but three times less potent than ramiprilat researchgate.net. Notably, in ex vivo studies on SHRs, oral administration of zofenopril resulted in a striking and long-lasting inhibition of cardiac ACE, whereas equivalent doses of ramipril (B1678797) and enalapril (B1671234) produced barely detectable inhibition in the heart nih.gov. This high affinity for tissue-bound ACE, particularly in the heart and aortic wall, is a key characteristic of zofenopril medscape.com.

The cardioprotective effects of zofenoprilat are particularly pronounced in comparative models. In isolated rat hearts subjected to ischemia-reperfusion, zofenoprilat significantly reduced infarct size, an effect not observed with enalaprilat or lisinopril at the tested concentrations researchgate.net. Another study comparing zofenopril, enalapril, and valsartan (B143634) in models of ischemia/reperfusion injury and doxorubicin-induced cardiotoxicity found zofenopril to be more effective in protecting against both insults nih.gov. In bovine aortic endothelial cells, zofenoprilat inhibited caveolin-1 (B1176169) expression at a concentration 200-fold lower than enalaprilat, suggesting a more potent action on endothelial function researchgate.net.

While all ACE inhibitors influence the renin-angiotensin system, the presence of the sulfhydryl group in zofenoprilat confers additional benefits. Unlike non-sulfhydryl ACE inhibitors, zofenoprilat is an effective scavenger of free radicals nih.gov. This antioxidant property likely contributes to its enhanced anti-ischemic, anti-inflammatory, and anti-atherogenic effects observed in experimental models medscape.com.

Table 2: Comparative Preclinical Data of this compound vs. Non-Sulfhydryl ACE Inhibitors

| Parameter | This compound | Enalaprilat | Lisinopril | Ramiprilat | Research Model |

| Relative ACE Inhibitory Potency | More potent than Enalaprilat | - | - | Less potent than Ramiprilat | Tissue homogenates (SHRs) researchgate.net |

| Cardiac ACE Inhibition (ex vivo) | Striking & long-lasting | Barely detectable | Not specified | Barely detectable | Spontaneously Hypertensive Rats nih.gov |

| Infarct Size Reduction (Ischemia-Reperfusion) | Significant reduction | No effect | No effect | Not specified | Isolated rat heart researchgate.net |

| Protection Against Doxorubicin Cardiotoxicity | Effective | Less effective | Not specified | Not specified | Male rats nih.gov |

| Free Radical Scavenging | Effective | Ineffective | Ineffective | Ineffective | Photooxidation of dianisidine nih.gov |